molecular formula C14H11FO3 B1439800 2-Fluoro-4-(3-methoxyphenyl)benzoic acid CAS No. 1178418-69-3

2-Fluoro-4-(3-methoxyphenyl)benzoic acid

Cat. No.: B1439800
CAS No.: 1178418-69-3
M. Wt: 246.23 g/mol
InChI Key: VHRFTWCJVBOWOZ-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-methoxyphenyl)benzoic acid is a synthetic organic compound belonging to the family of benzoic acidsThe chemical formula for FMBA is C14H11FO3, and it has a molar mass of 250.23 g/mol. This compound is primarily used in scientific experiments, drug development, and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(3-methoxyphenyl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various substituted benzoic acids.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-(3-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The fluoride substituent enables nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic group can undergo Fischer esterification to form esters.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents.

    Esterification: Reagents include alcohols and acid catalysts like sulfuric acid or hydrochloric acid.

Major Products:

    Nucleophilic Aromatic Substitution: Substituted aromatic compounds with various functional groups.

    Esterification: Esters of this compound.

Scientific Research Applications

2-Fluoro-4-(3-methoxyphenyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of diseases like Alzheimer’s.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo nucleophilic aromatic substitution and esterification reactions, which can modify the structure and function of target molecules . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

    3-Fluoro-4-methoxybenzoic acid: Similar in structure but with different substitution patterns.

    4-Methoxyphenylboronic acid: Shares the methoxy group but differs in the presence of a boronic acid group.

Uniqueness: 2-Fluoro-4-(3-methoxyphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo nucleophilic aromatic substitution and esterification reactions makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-fluoro-4-(3-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-11-4-2-3-9(7-11)10-5-6-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRFTWCJVBOWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681172
Record name 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178418-69-3
Record name 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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